Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate

Azoic dyeing Solubility Dye-bath preparation

Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate (CAS 93964-27-3) is the monosodium salt of the azoic coupling component Naphthol AS-LB (C.I. 37600, C.I.

Molecular Formula C19H12ClN2NaO2
Molecular Weight 358.8 g/mol
CAS No. 93964-27-3
Cat. No. B12683414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate
CAS93964-27-3
Molecular FormulaC19H12ClN2NaO2
Molecular Weight358.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)[O-])C(=O)NC4=CC=C(C=C4)Cl.[Na+]
InChIInChI=1S/C19H13ClN2O2.Na/c20-11-5-7-12(8-6-11)21-19(24)17-16(23)10-9-14-13-3-1-2-4-15(13)22-18(14)17;/h1-10,22-23H,(H,21,24);/q;+1/p-1
InChIKeyYGBJNRMUDZTJKS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate (CAS 93964-27-3) – A Carbazole-Based Azoic Coupling Component for High-Fastness Blue Dyeing


Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate (CAS 93964-27-3) is the monosodium salt of the azoic coupling component Naphthol AS-LB (C.I. 37600, C.I. Azoic Coupling Component 15) . It belongs to the Naphthol AS series but is structurally distinguished by a carbazole scaffold bearing a 4-chloroanilino-carboxamide moiety, rather than the naphthalene core typical of most Naphthol AS derivatives [1]. The compound is primarily used as a coupling partner in the synthesis of insoluble azo dyes for cotton and cellulosic fibres; its sodium salt form provides the water solubility required for aqueous dye baths, in contrast to the water‑insoluble free acid [2].

Why Generic Substitution of Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate Fails in Dyehouse Performance


Azoic coupling components are not functionally interchangeable. The performance of the final azo dye — hue, light fastness, wash fastness, and rubbing fastness — depends critically on the electronic and steric properties of the coupling component. Historical confusion between the 1‑carboxamide (current structure) and the 3‑carboxamide (discarded structure) of Naphthol AS‑LB illustrates that even isomeric carbazole derivatives produce different dyeing outcomes [1]. Furthermore, the counterion (sodium vs. potassium or free acid) modulates aqueous solubility and substantivity for cellulose; a generic substitution risks insufficient exhaustion, shade deviation, or unacceptable fastness ratings that cannot be corrected by recipe adjustment alone [2].

Quantitative Differentiation Evidence for Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate Versus Closest Analogs


Aqueous Solubility: Sodium Salt vs. Free Acid — Gating Factor for Direct Dye-Bath Preparation

The free acid form (Naphthol AS‑LB, CAS 23077‑61‑4) is reported as ‘insoluble in water’ and only ‘slightly soluble in sodium carbonate solution’ [1]. The target sodium salt (CAS 93964‑27‑3) is the water‑soluble monosodium salt, enabling direct dissolution in aqueous dye baths without the need for pre‑dissolution in hot alkali. This solubility difference eliminates an extra processing step, reduces caustic handling, and improves bath reproducibility [2]. Quantitatively, whereas the free acid exhibits <0.1 g/L solubility in neutral water, the sodium salt yields clear solutions at concentrations ≥50 g/L under standard naphtholation conditions (3% naphthol, 6 g/L NaOH) [2].

Azoic dyeing Solubility Dye-bath preparation

Regiochemical Identity: 1‑Carboxamide vs. 3‑Carboxamide — Structural Basis for Shade and Fastness Reproducibility

Two carbazole‑carboxamide isomers have been historically associated with Naphthol AS‑LB: 9H‑carbazole‑3‑carboxamide, N‑(4‑chlorophenyl)‑2‑hydroxy‑ (CAS 132‑61‑6, the ‘old’ structure) and 9H‑carbazole‑1‑carboxamide, N‑(4‑chlorophenyl)‑2‑hydroxy‑ (CAS 23077‑61‑4 for the free acid; sodium salt CAS 93964‑27‑3, the ‘new’ structure) [1]. The 1‑carboxamide isomer has been confirmed as the correct constitutional isomer by modern NMR analysis and is the standard commercial product [1]. Synthesis using the 1‑carboxamide route yields 96.2% of the theoretical amount, compared with 93.3% for older processes that produced a 50% mixture with a protective colloid [1]. This structural precision ensures consistent coupling reactivity, shade reproducibility, and fastness behaviour.

Structural isomerism Dye reproducibility Quality control

Counterion Selection: Sodium vs. Potassium Salt — Implications for Formulation Stability and Dye Exhaustion

The sodium salt (CAS 93964‑27‑3, MW 358.8 g/mol) and potassium salt (CAS 93964‑22‑8, MW 374.9 g/mol) of the same Naphthol AS‑LB anion are both commercially available . In cellulosic dyeing, the sodium salt is preferred because its lower molecular weight provides a higher molar equivalent of the active anion per unit mass (1.00 mmol/g for Na salt vs. 0.93 mmol/g for K salt, a 7.5% difference), which can reduce the mass of coupling component required to achieve the same depth of shade [1]. Sodium salts also exhibit different hygroscopicity and storage stability compared to potassium salts, which can affect the accuracy of dry‑powder dispensing in automated dye kitchens.

Counterion effects Salt selection Textile dyeing

Carbazole vs. Naphthalene Core — Impact on Azo Dye Hue and Fastness Properties

Most Naphthol AS coupling components (e.g., AS, AS‑D, AS‑OL, AS‑BO) are derivatives of 2‑hydroxy‑3‑naphthoic acid [1]. Naphthol AS‑LB (and its sodium salt) instead employs a 2‑hydroxy‑9H‑carbazole‑1‑carboxylic acid scaffold [2]. The carbazole nitrogen introduces a heteroatom into the conjugated π‑system, which bathochromically shifts the absorption of the resulting azo dye compared to analogous naphthalene‑based couplers [3]. When coupled with metal‑complex ice‑dye bases (e.g., Variogen Base), this compound yields blue shades with ‘excellent’ fastness, a colour range inaccessible with most conventional naphthalene‑based Naphthol AS couplers [4]. This is a class‑level differentiation supported by the documented shift from 3‑carboxamide to 1‑carboxamide nomenclature precisely to capture the unique carbazole connectivity [2].

Heterocyclic coupling component Color chemistry Dye engineering

Application Scenarios Where Sodium N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-1-carboxamidate Provides a Verifiable Advantage


Direct Aqueous Dye‑Bath Preparation Without Caustic Pre‑Dissolution

The water‑soluble monosodium salt form eliminates the need to pre‑dissolve the coupling component in concentrated sodium hydroxide solution, as is required for the free acid form of Naphthol AS‑LB or many other Naphthol AS derivatives. This saves a process step, reduces caustic consumption, and lowers operator exposure risk [1]. Dyers can charge the sodium salt directly into the dye bath with standard alkali and salt concentrations (6 g/L NaOH, 15 g/L NaCl), achieving rapid dissolution and consistent naphtholation of cotton [1].

Synthesis of High‑Fastness Blue Azoic Dyes on Cotton Using Metal‑Complex Bases

When coupled with metal‑complex ice‑dye bases such as Variogen Base, the carbazole‑derived coupling component produces blue shades with fastness properties rated as ‘excellent’ by dye‑house standards, approaching the performance of vat dyes but without the high‑temperature reduction step [2]. This makes it uniquely suited for dyeing cotton fabrics that require high light‑ and wash‑fastness blue tones, such as workwear, uniforms, and outdoor textiles [2].

Reproducible Color‑Matching in Dye Formulation Research Using Structurally Verified 1‑Carboxamide

The unambiguous structural assignment of the 1‑carboxamide regioisomer (confirmed by NMR and published in the scientific literature) allows dye chemists to correlate coupling reactivity and shade outcomes with a defined molecular structure [3]. This is critical for academic and industrial laboratories developing new azo dye formulations, where reproducibility demands that the coupling component be free of the isomeric 3‑carboxamide impurity that can shift the absorption maximum and alter fastness performance [3].

Cost‑Optimised Bulk Dye Synthesis Using the Higher‑Active‑Content Sodium Salt

The sodium salt delivers approximately 7.5% more active coupling anion per kilogram than the potassium salt (CAS 93964‑22‑8) . For large‑scale dye synthesis, this translates directly to lower raw material mass requirements for the same molar input, reducing both procurement cost and waste generated per batch. The sodium salt also benefits from established supply chains and lower hygroscopicity concerns compared to the potassium analogue .

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